molecular formula C17H25NO3 B1674948 Levobunolol CAS No. 47141-42-4

Levobunolol

Cat. No.: B1674948
CAS No.: 47141-42-4
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Levobunolol hydrochloride is synthesized through a substitution reaction involving S-1-tert-butyl-epoxymethylamine and 5-hydroxy-1-tetralone . The reaction is acidified to obtain the target product, this compound hydrochloride. This method improves regioselectivity, minimizes side reactions, and enhances yield and optical purity .

Industrial Production Methods: The industrial production of this compound hydrochloride follows similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves the use of alkaline agents and solvents to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions: Levobunolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Profile

Levobunolol hydrochloride is recognized for its potent beta-blocking activity, being over 60 times more effective than its dextro isomer. It acts on both β(1) and β(2) adrenergic receptors, leading to a decrease in heart rate and blood pressure when administered systemically. However, its primary application remains in ophthalmology, where it effectively lowers IOP without significant local anesthetic effects or intrinsic sympathomimetic activity .

2.1. Treatment of Glaucoma

This compound is primarily indicated for:

  • Open-Angle Glaucoma : Clinical studies have demonstrated that this compound significantly reduces mean IOP by approximately 25-40% from baseline levels, with average reductions around 9 mm Hg over three months .
  • Ocular Hypertension : It is effective in managing elevated IOP regardless of the presence of glaucoma, making it a versatile option for ophthalmologists.

2.2. Comparative Efficacy

Studies comparing this compound with other beta-blockers, particularly timolol, indicate comparable efficacy in reducing IOP:

  • In a long-term study involving 391 patients, both this compound and timolol produced similar reductions in IOP (6.8 to 7.6 mm Hg) over 15 months .
  • A four-year study confirmed that both drugs maintained similar efficacy profiles over extended periods .

Safety and Side Effects

This compound's safety profile has been extensively evaluated:

  • Common systemic effects include slight decreases in heart rate and blood pressure; however, significant adverse effects are rare.
  • Ocular side effects are minimal, with no unexpected reactions reported during clinical trials .
  • Caution is advised for patients with asthma or bronchospastic conditions due to potential bronchoconstriction from non-selective beta-blockade .

Case Studies and Clinical Trials

Several clinical trials have reinforced the efficacy and safety of this compound:

Study TypeSample SizeDurationIOP Reduction (mm Hg)Key Findings
Three-Month Efficacy Study423 months~9Significant reduction in IOP compared to vehicle
Long-Term Comparison with Timolol39115 months6.8 - 7.6No significant differences in efficacy or side effects
Four-Year Longitudinal StudyNot specified4 years>8Sustained efficacy similar to timolol

Biological Activity

Levobunolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article provides a detailed overview of its biological activity, including its pharmacodynamics, metabolism, clinical efficacy, and safety profile.

This compound reduces IOP by decreasing the production of aqueous humor in the eye. Although the exact mechanism is not fully understood, it is believed to involve the blockade of beta-adrenergic receptors, which inhibits catecholamine-stimulated increases in cyclic adenosine monophosphate (cAMP) concentrations within the ciliary processes .

Pharmacokinetics

  • Absorption : Approximately 80% of this compound is absorbed after topical administration.
  • Half-life : The drug has a half-life of about 20 hours.
  • Metabolism : It is primarily metabolized in the liver, with dihydrolevobunol being its main active metabolite, exhibiting similar biological activity .
  • Excretion : Most of the drug is excreted renally, with studies showing that over 90% of radioactivity from administered doses was recovered in urine and feces within five days .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical trials for its efficacy in lowering IOP. Below are key findings from notable studies:

StudyParticipantsTreatment DurationIOP ReductionFindings
Long-term Study 391 patients with glaucomaUp to 2 yearsMean reduction of 27%Effective and safe for long-term use
Double-Masked Trial 88 patients with ocular hypertension12 monthsAverage reduction of ~9 mm HgSignificant IOP reduction compared to vehicle
Comparison with Timolol 141 patients with elevated IOP15 monthsMean reduction of 6.8 to 7.6 mm HgNo significant difference in efficacy between this compound and timolol

Safety Profile

This compound is generally well-tolerated; however, it can produce systemic effects due to its non-selective beta-blocking properties. Common adverse effects include:

  • Bradycardia
  • Hypotension
  • Bronchospasm
  • Fatigue

In clinical trials, slight decreases in heart rate and blood pressure were observed, but no unexpected adverse ocular or systemic reactions were reported .

Case Studies

  • Long-Term Efficacy : A four-year study demonstrated that this compound maintained effective IOP control with a favorable safety profile over an extended period .
  • Comparison Study : In a multicenter evaluation comparing this compound to timolol, both drugs showed similar efficacy in controlling IOP without significant ocular side effects .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Levobunolol’s ocular hypotensive mechanisms?

Methodology: Use in vivo animal models (e.g., rabbits, primates) to measure aqueous humor dynamics via tonometry and fluorophotometry. In vitro models, such as human trabecular meshwork cell cultures, can assess cellular responses to beta-blockade. Prioritize species with similar ocular anatomy to humans for translational relevance .

Q. How does this compound’s non-selective beta-blockade influence its efficacy compared to cardioselective agents?

Methodology: Conduct comparative studies using isolated beta-1 and beta-2 receptor assays. Measure intraocular pressure (IOP) reduction in animal models or clinical cohorts, controlling for systemic absorption effects. Use meta-analysis to reconcile discrepancies in efficacy reported across studies .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing regimens?

Methodology: Perform mass spectrometry to quantify this compound and its active metabolite, dihydrothis compound, in ocular tissues. Correlate concentration-time profiles with IOP reduction to establish therapeutic thresholds. Account for pH-dependent corneal metabolism in formulation design .

Q. How can researchers mitigate systemic side effects when designing topical this compound formulations?

Methodology: Evaluate drug delivery systems (e.g., hydrogels, microparticles) to enhance ocular bioavailability and reduce systemic absorption. Use fluorescein angiography in animal models to track systemic distribution. Validate findings with plasma concentration assays in clinical trials .

Q. What are the key considerations for designing a controlled trial comparing this compound to prostaglandin analogs?

Methodology: Employ randomized, double-masked crossover designs with IOP measurements at peak/trough times. Stratify cohorts by baseline IOP severity and comorbidities. Use mixed-effects models to adjust for diurnal variation and adherence biases .

Advanced Research Questions

Q. How do this compound’s metabolic pathways in ocular tissues differ from hepatic metabolism?

Methodology: Incubate this compound with human ocular S9 fractions and liver microsomes. Identify metabolites via high-resolution mass spectrometry. Compare enzyme kinetics (e.g., Vmax, Km) to elucidate tissue-specific pathways. Validate findings with ex vivo corneal perfusion models .

Q. What molecular interactions explain contradictory IOP reduction outcomes between this compound and Timolol in long-term studies?

Methodology: Perform receptor binding assays to assess beta-adrenergic affinity differences. Analyze clinical trial data for confounding variables (e.g., dosing frequency, patient demographics). Use computational modeling to predict receptor saturation thresholds .

Q. How can researchers resolve discrepancies in this compound’s duration of action across preclinical and clinical studies?

Methodology: Conduct parallel studies in animal models and human cohorts using matched protocols. Measure aqueous humor flow rates with isotopic tracer techniques. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile interspecies variability .

Q. What formulation strategies enhance this compound’s corneal penetration while minimizing toxicity?

Methodology: Test prodrug derivatives or nanoparticle carriers using in vitro corneal permeability assays (e.g., Franz diffusion cells). Assess cytotoxicity via cell viability assays (e.g., MTT). Optimize polymer blends (e.g., PLGA-PEG) for sustained release in rheological studies .

Q. How do genetic polymorphisms affect this compound’s therapeutic response in diverse populations?

Methodology: Perform genome-wide association studies (GWAS) on cohorts with variable IOP responses. Focus on beta-adrenergic receptor variants (e.g., ADRB1, ADRB2). Validate functional impacts using CRISPR-edited cell lines and electrophysiology .

Q. Methodological Frameworks

  • PICOT Framework : For clinical questions, structure studies around Population (e.g., primary open-angle glaucoma patients), Intervention (this compound 0.5%), Comparison (placebo/active control), Outcome (IOP reduction ≥20%), and Time (12-week follow-up) .
  • FINER Criteria : Ensure research questions are Feasible (adequate sample size), Interesting (address knowledge gaps), Novel (untested formulations), Ethical (minimize systemic risks), and Relevant (improve glaucoma management) .

Properties

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043833
Record name Levobunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.51e-01 g/L
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes.
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

47141-42-4
Record name Levobunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47141-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobunolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBUNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209-211 °C, 209 - 211 °C
Record name Levobunolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobunolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.